molecular formula C15H30N4O3S B6708403 4-(2-sulfamoylethyl)-N-[(2,2,3,3-tetramethylcyclopropyl)methyl]piperazine-1-carboxamide

4-(2-sulfamoylethyl)-N-[(2,2,3,3-tetramethylcyclopropyl)methyl]piperazine-1-carboxamide

Cat. No.: B6708403
M. Wt: 346.5 g/mol
InChI Key: DIEMPULJGOJMJH-UHFFFAOYSA-N
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Description

4-(2-sulfamoylethyl)-N-[(2,2,3,3-tetramethylcyclopropyl)methyl]piperazine-1-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a piperazine ring substituted with a sulfamoylethyl group and a tetramethylcyclopropylmethyl group, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-sulfamoylethyl)-N-[(2,2,3,3-tetramethylcyclopropyl)methyl]piperazine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the reaction of piperazine with 2-chloroethylsulfonamide to introduce the sulfamoylethyl group. This is followed by the reaction with (2,2,3,3-tetramethylcyclopropyl)methylamine to introduce the tetramethylcyclopropylmethyl group. The final step involves the formation of the carboxamide group through a reaction with a suitable carboxylic acid derivative under appropriate conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to ensure the final product meets the required purity standards .

Chemical Reactions Analysis

Types of Reactions

4-(2-sulfamoylethyl)-N-[(2,2,3,3-tetramethylcyclopropyl)methyl]piperazine-1-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2-sulfamoylethyl)-N-[(2,2,3,3-tetramethylcyclopropyl)methyl]piperazine-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-sulfamoylethyl)-N-[(2,2,3,3-tetramethylcyclopropyl)methyl]piperazine-1-carboxamide involves its interaction with specific molecular targets. The sulfamoylethyl group can interact with enzymes or receptors, potentially inhibiting their activity. The tetramethylcyclopropylmethyl group may enhance the compound’s binding affinity and specificity for its targets. The piperazine ring can facilitate the compound’s overall stability and solubility .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the sulfamoylethyl and tetramethylcyclopropylmethyl groups in 4-(2-sulfamoylethyl)-N-[(2,2,3,3-tetramethylcyclopropyl)methyl]piperazine-1-carboxamide makes it unique compared to similar compounds. This combination of functional groups can result in distinct chemical properties and biological activities, making it a valuable compound for various research applications .

Properties

IUPAC Name

4-(2-sulfamoylethyl)-N-[(2,2,3,3-tetramethylcyclopropyl)methyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30N4O3S/c1-14(2)12(15(14,3)4)11-17-13(20)19-7-5-18(6-8-19)9-10-23(16,21)22/h12H,5-11H2,1-4H3,(H,17,20)(H2,16,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIEMPULJGOJMJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C1(C)C)CNC(=O)N2CCN(CC2)CCS(=O)(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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